molecular formula C12H20O2 B14394896 1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde CAS No. 88386-36-1

1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B14394896
CAS No.: 88386-36-1
M. Wt: 196.29 g/mol
InChI Key: ZFKRDMMTFVZPBV-UHFFFAOYSA-N
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Description

1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C12H20O2. It is characterized by the presence of a cyclohexane ring substituted with a carbaldehyde group and a 4-oxopentan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with an appropriate aldehyde or ketone under controlled conditions. One common method is the aldol condensation reaction, where cyclohexanone reacts with 4-oxopentanal in the presence of a base catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxylamine (NH2OH), hydrazine (N2H4)

Major Products Formed

    Oxidation: 1-(4-Oxopentan-2-yl)cyclohexane-1-carboxylic acid

    Reduction: 1-(4-Oxopentan-2-yl)cyclohexane-1-methanol

    Substitution: Oximes, hydrazones

Mechanism of Action

The mechanism of action of 1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to form a variety of derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

CAS No.

88386-36-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-(4-oxopentan-2-yl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O2/c1-10(8-11(2)14)12(9-13)6-4-3-5-7-12/h9-10H,3-8H2,1-2H3

InChI Key

ZFKRDMMTFVZPBV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1(CCCCC1)C=O

Origin of Product

United States

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